molecular formula C10H11N3O3 B2879020 1-(3-nitro-2-pyridinyl)tetrahydro-4(1H)-pyridinone CAS No. 338411-72-6

1-(3-nitro-2-pyridinyl)tetrahydro-4(1H)-pyridinone

Cat. No. B2879020
CAS RN: 338411-72-6
M. Wt: 221.216
InChI Key: BOBGISYVOBYUKA-UHFFFAOYSA-N
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Description

1-(3-Nitro-2-pyridinyl)tetrahydro-4(1H)-pyridinone (NTP) is an organic molecule that has been widely studied for its potential applications in a variety of scientific fields. NTP is an important intermediate in the synthesis of many pharmaceuticals, and has been studied for its potential use as an anti-cancer agent. NTP has also been investigated for its ability to modulate the activity of enzymes, and its potential to be used in the production of bio-active compounds.

Scientific Research Applications

Magnetic Properties of Novel Compounds

Research on ring-like compounds, including 1-(3-nitro-2-pyridinyl)tetrahydro-4(1H)-pyridinone, has demonstrated their potential in modulating spin dynamics. For example, compounds formulated as Ln(Phtfac)(3)(NITpPy), featuring this chemical, have shown single-molecule magnet behavior, indicating applications in magnetic materials and data storage technologies (Mei et al., 2012).

Chemical Reactions and Structural Analysis

The compound plays a role in chemical reactions such as nitration. Studies on derivatives of pyridine-N-oxide, which are structurally related, have helped understand the directive influence of the N-oxide group during nitration (Hertog, Kolder, & Combe, 2010). Additionally, the synthesis of lipophilic coordination compounds using derivatives, including this compound, has been explored for understanding complex molecular structures (Zhang, Rettig, & Orvig, 1991).

Synthesis and Reduction Kinetics

The synthesis and reduction kinetics of related compounds, like sterically shielded pyrrolidine nitroxides, have been studied. This research is significant for understanding the chemical behavior and potential applications in various chemical reactions (Paletta et al., 2012).

Electronic and Magnetic Interactions

The compound's derivatives have been instrumental in understanding ferromagnetic interactions through hydrogen bonds in alkyne-substituted nitroxide radicals. This research is crucial for the development of new materials with specific magnetic properties (Romero et al., 2000).

Energetic Material Synthesis

It has also been used in the synthesis of energetic materials, like 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP). Such compounds have potential applications in explosives and propellants due to their high density and detonation properties (Ma et al., 2018).

Molecular Magnetic Materials

The compound has been used in the formation of high-dimensional molecular magnetic materials, particularly in coordination with transition metals like manganese(II) and nickel(II). This research contributes to the development of advanced magnetic materials (Luneau et al., 1993).

properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-8-3-6-12(7-4-8)10-9(13(15)16)2-1-5-11-10/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBGISYVOBYUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitropyridin-2-yl)piperidin-4-one

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